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Cat. No.: B105702 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
heptynoic acid, a valuable intermediate in organic synthesis. The document is intended for

researchers, scientists, and professionals in drug development, offering a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction
6-Heptynoic acid (CAS No. 30964-00-2) is a seven-carbon carboxylic acid containing a

terminal alkyne group. This bifunctional molecule serves as a versatile building block in the

synthesis of complex organic molecules, including pharmaceuticals and biologically active

compounds. Accurate and detailed spectroscopic data is crucial for its identification,

characterization, and quality control. This guide presents a consolidated resource of its spectral

properties.

Spectroscopic Data
The following sections detail the NMR, IR, and MS data for 6-heptynoic acid, presented in

tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of 6-heptynoic acid provide detailed information
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about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for 6-Heptynoic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.2 br s 1H -COOH

2.39 t 2H H-2

2.22 dt 2H H-5

1.98 t 1H H-7

1.76 p 2H H-3

1.59 p 2H H-4

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 6-Heptynoic Acid

Chemical Shift (δ) ppm Assignment

179.5 C-1 (C=O)

83.5 C-6

68.8 C-7

33.4 C-2

27.8 C-4

24.0 C-3

17.8 C-5

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-heptynoic acid shows characteristic absorption bands for the carboxylic acid

and terminal alkyne functionalities.

Table 3: FT-IR Spectroscopic Data for 6-Heptynoic Acid

Wavenumber (cm⁻¹) Description Functional Group

3300-2500 Broad O-H stretch

3310 Sharp ≡C-H stretch

2940, 2860 C-H stretch (aliphatic)

2118 Weak C≡C stretch

1710 Strong C=O stretch

1430 O-H bend

1290 C-O stretch

630 Strong ≡C-H bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 6-Heptynoic Acid
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m/z Relative Intensity (%) Proposed Fragment

126 1.4 [M]⁺ (Molecular Ion)

111 12.8 [M - CH₃]⁺

97 11.9 [M - C₂H₅]⁺

81 100.0 [M - COOH]⁺

67 45.2 [C₅H₇]⁺

55 13.4 [C₄H₇]⁺

41 55.6 [C₃H₅]⁺

39 38.9 [C₃H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 6-heptynoic acid is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H

and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, data is typically

acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is

obtained over a spectral width of 0-200 ppm.

FT-IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film

of neat 6-heptynoic acid is placed between two potassium bromide (KBr) plates. Alternatively,

an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid

sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry
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The mass spectrum is acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the carboxylic acid may

be derivatized (e.g., esterified) to improve its volatility. The sample is ionized, typically by

electron impact (EI) at 70 eV. The resulting ions are then separated based on their mass-to-

charge ratio (m/z) and detected.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

molecular structure of 6-heptynoic acid.
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Caption: Workflow for the spectroscopic analysis of 6-heptynoic acid.

Caption: Molecular structure of 6-heptynoic acid with atom numbering.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Heptynoic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105702#spectroscopic-data-for-6-heptynoic-acid-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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